molecular formula C15H12N2O B12109555 (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one CAS No. 3939-04-6

(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one

Cat. No.: B12109555
CAS No.: 3939-04-6
M. Wt: 236.27 g/mol
InChI Key: UWILVEPRHIRCJK-KQQUZDAGSA-N
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Description

(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This compound is characterized by the presence of two pyridine rings attached to a penta-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between pyridine-3-carbaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol-water mixture at room temperature. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s ability to form hydrogen bonds and π-π interactions with biomolecules likely plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one: Similar structure but with phenyl rings instead of pyridine rings.

    (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: Contains methoxy-substituted phenyl rings.

    (1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one: Another methoxy-substituted derivative.

Uniqueness

The presence of pyridine rings in (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one imparts unique electronic and steric properties compared to its phenyl-substituted analogs

Properties

CAS No.

3939-04-6

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one

InChI

InChI=1S/C15H12N2O/c18-15(7-5-13-3-1-9-16-11-13)8-6-14-4-2-10-17-12-14/h1-12H/b7-5+,8-6+

InChI Key

UWILVEPRHIRCJK-KQQUZDAGSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)/C=C/C2=CN=CC=C2

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C=CC2=CN=CC=C2

Origin of Product

United States

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